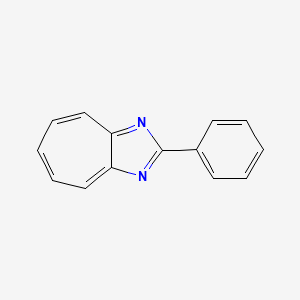

2-Phenyl-1,3-diazaazulene

Description

Evolution of Azaazulene and Diazaazulene Systems in Organic Synthesis

The journey into the world of azaazulenes began with the quest to modify the electronic landscape of azulene (B44059), a bicyclic non-alternant hydrocarbon with a distinctive blue color. The introduction of nitrogen atoms into the seven-membered ring to create azaazulenes, and subsequently into both rings to form diazaazulenes, was a logical progression. Early synthetic efforts were often challenging, but the development of novel cyclization and condensation reactions paved the way for more accessible routes to these heterocyclic systems.

A significant breakthrough in the synthesis of 1,3-diazaazulenes involved the reaction of tropones or their derivatives with guanidine (B92328) or substituted amidines. This approach provided a versatile entry point to the 1,3-diazaazulene core, allowing for the introduction of various substituents. The evolution of these synthetic methods has been crucial in enabling a more systematic investigation of the structure-property relationships within this class of compounds.

Design Principles for Functionalized 1,3-Diazaazulene Architectures

The functionalization of the 1,3-diazaazulene scaffold is guided by the desire to tune its electronic, optical, and biological properties. ontosight.ai The strategic placement of substituents on both the five- and seven-membered rings can have a profound impact on the molecule's characteristics. For instance, electron-donating or electron-withdrawing groups can modulate the aromaticity and reactivity of the heterocyclic system.

Key design principles include:

Substitution at the 2-position: This position is readily functionalized, often by incorporating the substituent in the amidine precursor. The nature of the group at this position significantly influences the electronic properties of the entire molecule.

Modification of the seven-membered ring: Introducing substituents on the seven-membered ring can alter the dipole moment and solubility of the diazaazulene derivative.

Annulation of additional rings: Fusing other ring systems to the 1,3-diazaazulene core can extend the π-conjugation and lead to materials with interesting photophysical properties.

Rationales for Investigating 2-Phenyl-1,3-Diazaazulene Scaffolds

The specific focus on this compound stems from a combination of factors that make it a particularly compelling target for research. The phenyl group at the 2-position introduces a significant electronic perturbation and offers a site for further functionalization.

The primary rationales for its investigation include:

Electronic Properties: The phenyl substituent, through its ability to engage in conjugation with the diazaazulene core, can influence the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, affects its absorption and emission spectra, making it a candidate for applications in dyes and optical materials. ontosight.ai Studies on the protonation behavior of this compound derivatives have provided insights into their electronic structure. acs.org

Structural Versatility: The phenyl ring provides a handle for creating more complex molecular architectures. For example, linking two 1,3-diazaazulene units through a central phenyl ring has been shown to create new π-conjugated systems with interesting crystal structures and photophysical properties. acs.org

Potential for Bioactivity: Heterocyclic compounds are a cornerstone of medicinal chemistry. The 1,3-diazaazulene scaffold, with its unique electronic distribution and potential for hydrogen bonding, is being explored for its interactions with biological targets. ontosight.ai While this article does not delve into specific biological activities, the inherent potential of this scaffold is a driving force for its synthesis and study.

In essence, this compound serves as a foundational building block for the exploration of a wider range of functionalized diazaazulenes with tailored properties for various scientific and technological applications.

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-phenylcyclohepta[d]imidazole |

InChI |

InChI=1S/C14H10N2/c1-3-7-11(8-4-1)14-15-12-9-5-2-6-10-13(12)16-14/h1-10H |

InChI Key |

YEKLRUYDVVDEKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=CC3=N2 |

Synonyms |

1,3-diaza-2-phenylazulene 2-phenyl-1,3-diaza-azulene 2-phenyl-1,3-diazaazulene |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1,3 Diazaazulene and Derivatives

Strategies for Constructing the 1,3-Diazaazulene Core

The formation of the 1,3-diazaazulene core, a non-benzenoid aromatic heterocycle, is a critical step. This bicyclic structure, composed of a five-membered and a seven-membered ring, can be assembled through several synthetic pathways, primarily involving cyclization and condensation reactions.

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like 1,3-diazaazulenes. These methods often involve the reaction of a tropone (B1200060) derivative or a related seven-membered ring precursor with a suitable three-atom component that provides the N-C-N unit of the five-membered ring.

One established approach involves the reaction of 2-aminotropone with heterocumulenes such as N,N'-diphenylcarbodiimide in the presence of a base like potassium tert-butoxide (t-BuOK) to yield 1,3-diazaazulene derivatives. clockss.org Similarly, reactions with phenyl isothiocyanate or phenyl isocyanate can also lead to the formation of the heteroazulene skeleton. clockss.org Another powerful method is the aza-Wittig reaction of iminophosphoranes, which has proven effective for building azaazulene skeletons. clockss.org Furthermore, fused heterocyclic systems such as 1,3,3a,9-tetraazacyclopent[a]azulenes and 1,2a,3-triazabenz[cd]azulenes have been synthesized from 1,2-diamino-1,3-diazaazulenium salts through reactions with various reagents, showcasing the versatility of cyclization strategies in this chemical space. clockss.org These salts can undergo cycloaddition with acetylenic esters or react with active methylene (B1212753) compounds, leading to the formation of complex, fused azaazulene derivatives. rsc.org

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are widely used in heterocycle synthesis. libretexts.org For 1,3-diazaazulenes, a common strategy is the condensation of a tropone derivative, often a 2-alkoxy or 2-halotropone, with a compound containing an amidine functional group. iucr.orgnii.ac.jp

A key example is the synthesis of 1,4-bis(1,3-diazaazulen-2-yl)benzene, which was successfully achieved through the condensation reaction between 2-methoxytropone (B1212227) and benzene-1,4-dicarboximidamide hydrochloride. iucr.org This demonstrates that a suitably substituted amidine can react with a tropone precursor to form the 2-aryl-1,3-diazaazulene system directly. The synthesis of 2-(2-pyridyl)-1,3-diazaazulene by reacting 2-methoxy- or 2-chlorotropone (B1584700) with pyridylamidine further illustrates this principle. nii.ac.jp The reaction typically involves heating the two components, leading to the formation of the five-membered diazole ring fused to the seven-membered tropone-derived ring. The synthesis of various 1,3-diazaazulene derivatives often starts from tropolone, which can be converted into precursors like 2-chlorotropone for subsequent condensation reactions. rsc.org

The general scheme for this condensation is outlined below:

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Methoxytropone | Benzene-1,4-dicarboximidamide | 1,4-Bis(1,3-diazaazulen-2-yl)benzene | iucr.org |

| 2-Methoxy- or 2-Chlorotropone | Pyridylamidine | 2-(2-Pyridyl)-1,3-diazaazulene | nii.ac.jp |

| 2-Chlorotropone Derivative | Benzamidine (B55565) | 2-Phenyl-1,3-diazaazulene | Inferred |

Functionalization Approaches for 2-Phenyl Substitution

Once the 1,3-diazaazulene core is available, or concurrently with its formation, the phenyl group must be introduced at the C2 position. This can be achieved by starting with phenylamidine in a condensation reaction or by functionalizing a pre-formed 1,3-diazaazulene ring.

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form carbon-carbon bonds. chemguide.co.uksigmaaldrich.com They react readily with electrophilic centers, such as carbonyl groups and certain heterocyclic positions. chemguide.co.ukmnstate.edu The synthesis of triphenylmethanol (B194598) from methyl benzoate (B1203000) and phenylmagnesium bromide is a classic example of adding aryl groups using a Grignard reagent. mnstate.edu

In the context of this compound synthesis, a Grignard reagent like phenylmagnesium bromide (PhMgBr) could theoretically be used to introduce the phenyl group. This would typically involve the reaction of PhMgBr with a 2-halo-1,3-diazaazulene. The highly polarized C-Mg bond in the Grignard reagent allows the phenyl group to act as a potent nucleophile, displacing the halide on the diazaazulene ring. For this reaction to be successful, anhydrous conditions are essential, as Grignard reagents react with water. chemguide.co.uksigmaaldrich.com While specific examples for this compound are not detailed in the provided sources, the application of Grignard reagents for creating tertiary alcohols from ketones or esters is a well-established synthetic transformation that highlights their utility in forming C-C bonds. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a highly efficient and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. mdpi.com This methodology is ideal for the phenylation of heterocyclic compounds. The general reaction involves an organic halide or triflate, an organoboron compound (like a boronic acid or ester), a palladium catalyst, and a base. mdpi.comrsc.org

The synthesis of 2-aryl azaazulenes has been successfully achieved using this approach. For instance, the Suzuki-Miyaura coupling of 2-halo-1-azaazulenes with arylboronic acid derivatives has been demonstrated. nii.ac.jp In a similar vein, this compound can be synthesized by coupling a 2-halo-1,3-diazaazulene with phenylboronic acid. The reaction is catalyzed by a palladium complex, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). mdpi.com This method offers high yields and good functional group tolerance. The synthesis of 3,6-diaryl-1,3a,6a-triazapentalenes via bromination followed by Suzuki coupling has also been shown to be an effective strategy for arylating nitrogen-containing heterocycles. mdpi.com

A study on the related 2-(2-pyridyl)-1-azaazulene (3) provides a useful comparison of different cross-coupling conditions, highlighting the effectiveness of the Negishi coupling with 2-pyridylzinc bromide and a palladium catalyst, which gave superior yields compared to the Suzuki-Miyaura coupling under the tested conditions. nii.ac.jp

Table of Cross-Coupling Reaction Conditions for a 2-Substituted Azaazulene nii.ac.jp

| 2-Halo-1-azaazulene | Coupling Partner | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-1-azaazulene (6a) | Pyridineboronic acid NPDEA ester | Pd₂(dba)₃, P(t-Bu)₃ | Toluene, 100 °C, 24h | 18 |

| 2-Bromo-1-azaazulene (6b) | Pyridineboronic acid NPDEA ester | Pd₂(dba)₃, P(t-Bu)₃ | Toluene, 100 °C, 24h | 21 |

| 2-Iodo-1-azaazulene (6c) | Pyridineboronic acid NPDEA ester | Pd₂(dba)₃, P(t-Bu)₃ | Toluene, 100 °C, 24h | 23 |

| 2-Chloro-1-azaazulene (6a) | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF, reflux, 24h | 34 |

Synthesis of Advanced this compound Derivatives

Beyond the parent compound, significant research has focused on synthesizing advanced derivatives with various functional groups on either the phenyl ring or the diazaazulene core. These modifications are introduced to tune the molecule's electronic and photophysical properties.

Several this compound derivatives have been synthesized to study their protonation behavior and other properties. researchgate.net For example, derivatives bearing substituents like 4'-(N,N-dimethylamino) and 6-nitro groups have been prepared. rsc.org The synthesis of these compounds often follows the established condensation route, using appropriately substituted tropolones and benzamidines. For instance, 2-(4'-N,N-dimethylaminophenyl)-6-nitro-1,3-diazaazulene was synthesized from 5-nitrotropolone and 4-(N,N-dimethylamino)benzamidine. rsc.orgrsc.org Additionally, methods for the regioselective functionalization of the 1,3-diazaazulene core at the C4, C6, and C8 positions via bromination and subsequent substitution with amines have been developed, allowing for the creation of highly substituted structures. researchgate.net

Table of Synthesized this compound Derivatives

| Derivative Name | Synthetic Precursors | Reference |

|---|---|---|

| 2-(4'-N,N-Dimethylaminophenyl)-6-nitro-1,3-diazaazulene | 5-Nitrotropolone, 4-(N,N-Dimethylamino)benzamidine | rsc.org |

| 2-(4'-Aminophenyl)-6-nitro-1,3-diazaazulene | 5-Nitrotropolone, 4-Aminobenzamidine | rsc.org |

| 1,4-Bis(1,3-diazaazulen-2-yl)benzene | 2-Methoxytropone, Benzene-1,4-dicarboximidamide | iucr.org |

Incorporation of Electron-Donating and Electron-Accepting Moieties

The electronic properties of this compound can be systematically tuned by the introduction of electron-donating groups (EDGs) and electron-accepting groups (EAGs) onto the phenyl ring or the diazaazulene core. These modifications significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its absorption, emission, and electrochemical behavior.

Electron-Donating Groups:

The introduction of electron-donating amino groups onto the 1,3-diazaazulene framework has been achieved through a facile method involving regioselective bromination followed by nucleophilic substitution with amines. researchgate.net This strategy allows for controlled mono-, di-, or trisubstitution at the C4, C6, and C8 positions of the diazaazulene ring. researchgate.net The resulting amino-substituted 1,3-diazaazulenes exhibit tunable optical properties, with fluorescence emission spanning from deep blue to yellow. researchgate.netchemrxiv.org For instance, the combinatorial functionalization of the 1,3-diazaazulene core has led to derivatives with strong low-energy absorptions and fluorescence quantum yields reaching up to 38%. researchgate.net

Furthermore, the synthesis of 2-aryl-1-azaazulenes, a related class of compounds, with electron-donating groups like methoxy (B1213986) (-OCH3) on the phenyl ring has been accomplished via Suzuki-Miyaura cross-coupling reactions. researchgate.net This palladium-catalyzed reaction couples a halogenated azaazulene with an appropriately substituted arylboronic acid. Demethylation of these methoxy-substituted compounds can then yield the corresponding hydroxyphenyl derivatives. researchgate.net

Electron-Accepting Groups:

The incorporation of electron-accepting groups, such as pyridyl or nitro groups, also significantly impacts the properties of the diazaazulene system. The synthesis of 2-(2-pyridyl)-1,3-diazaazulene has been achieved through the reaction of 2-methoxy- or 2-chlorotropone with pyridylamidine. nii.ac.jp The pyridyl group, being more electron-withdrawing than a phenyl group, influences the basicity and emission properties of the resulting molecule. nii.ac.jp

Theoretical and experimental studies have shown that in donor-acceptor systems containing azulene (B44059) moieties, the azulene can act as an electron-accepting center upon protonation. researchgate.net This shift in electronic character leads to remarkable extensions of absorption into the near-infrared (NIR) region. researchgate.net While specific examples detailing the synthesis of 2-phenyl-1,3-diazaazulenes with common electron-accepting groups like nitro or cyano on the phenyl ring are less explicitly detailed in the provided context, the general principles of their synthesis would follow standard aromatic functionalization or by using a substituted benzamidine in the initial condensation reaction.

The following table summarizes examples of substituted this compound derivatives and related compounds with electron-donating and electron-accepting moieties.

| Compound/Derivative Class | Substituent(s) | Synthetic Method | Purpose of Substitution | Reference |

| Amino-substituted 1,3-diazaazulenes | Amino groups at C4, C6, C8 | Regioselective bromination followed by nucleophilic substitution | Tune optical properties (absorption and emission) | researchgate.net, chemrxiv.org |

| 2-(2-Methoxyphenyl)-1-azaazulene | -OCH3 (electron-donating) | Suzuki-Miyaura cross-coupling | Precursor for hydroxyphenyl derivative | researchgate.net |

| 2-(2-Pyridyl)-1,3-diazaazulene | 2-Pyridyl (electron-accepting) | Condensation of 2-chlorotropone with pyridylamidine | Modify basicity and emission properties | nii.ac.jp |

| Azulene-benzothiadiazole systems | Benzothiadiazole (electron-accepting) | Not specified | Create donor-acceptor chromophores with tunable NIR absorption | researchgate.net |

Synthesis of Conjugated Polymers Incorporating Diazaazulene Units

The unique electronic structure of this compound makes it an attractive building block for conjugated polymers, which are of interest for applications in organic electronics such as organic field-effect transistors (OFETs) and photovoltaics. The incorporation of the diazaazulene unit into a polymer backbone can impart desirable properties, including thermal stability, specific electronic characteristics, and responsiveness to external stimuli like acids.

A primary strategy for the synthesis of such polymers is through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.net These methods allow for the formation of carbon-carbon bonds between monomer units, leading to the growth of the polymer chain. For instance, poly(2-arylazulene-alt-fluorene) and poly(2-arylazulene-alt-thiophene) have been synthesized via Suzuki and Stille polymerization, respectively. researchgate.net The monomer required for these polymerizations, a 1,3-dibromo-2-arylazulene, can be prepared through a directed C-H activation of 2-carboxylic azulene followed by a bromination reaction. researchgate.net

The functionalization of the 2-position of the azulene monomer, for example with different aryl groups, has been shown to influence the properties of the resulting polymers. researchgate.net Donor-acceptor alternating copolymers have been synthesized by pairing the electron-rich five-membered ring of the azulene unit with electron-accepting units like diketopyrrolopyrrole or 2,1,3-benzothiadiazole. researchgate.net These azulene-based copolymers exhibit broad absorption bands in the visible region, a desirable characteristic for photovoltaic applications. researchgate.net

The polymerization of 2-phenyl-1,3-butadiene, a related monomer, highlights the potential for creating polymers with unique properties. Poly(2-phenyl-1,3-butadiene) can be used to produce high-temperature thermoplastics. mdpi.com While direct polymerization of this compound itself is not extensively detailed, the principles of polymerizing functionalized azulene monomers are well-established and applicable. The synthesis of a dimerized 1,3-diazaazulene derivative, 1,4-bis(1,3-diazaazulen-2-yl)benzene, through a condensation reaction, demonstrates the creation of larger π-conjugated systems that can be considered as model compounds for polymers. researchgate.net

| Polymer/Monomer Type | Synthetic Method | Key Features of Resulting Polymer | Reference |

| Poly(2-arylazulene-alt-fluorene) | Suzuki cross-coupling polymerization | Tunable properties based on the 2-aryl substituent | researchgate.net |

| Poly(2-arylazulene-alt-thiophene) | Stille cross-coupling polymerization | Acid-responsive, with shifts in absorption spectra upon protonation | researchgate.net |

| Donor-acceptor azulene copolymers | Suzuki or Stille polymerization | Broad absorption in the visible region for photovoltaic applications | researchgate.net |

| 1,4-Bis(1,3-diazaazulen-2-yl)benzene | Condensation reaction | A π-conjugated building block, model for polymers | researchgate.net |

Multi-Step Synthetic Sequences for Substituted 2-Phenyl-1,3-Diazaazulenes

The synthesis of specifically substituted 2-phenyl-1,3-diazaazulenes often requires multi-step reaction sequences. These sequences typically involve the initial formation of the core diazaazulene ring system, followed by a series of functionalization reactions to introduce desired substituents at specific positions.

A common and powerful multi-step approach begins with the synthesis of the parent this compound. This is generally achieved through the condensation of a tropone derivative with benzamidine. Once the core structure is obtained, functional groups can be introduced onto the seven-membered ring.

A key strategy for functionalization is halogenation, most commonly bromination, of the 1,3-diazaazulene ring. This reaction can be controlled to achieve regioselective mono-, di-, or tri-bromination at the C4, C6, and C8 positions. researchgate.net These bromo-derivatives are versatile intermediates that can undergo a variety of subsequent reactions.

One of the most important follow-up reactions is the Suzuki-Miyaura cross-coupling. nii.ac.jpresearchgate.netresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the brominated diazaazulene and a wide range of organoboron compounds, such as arylboronic acids. This enables the introduction of various substituted phenyl groups or other aryl moieties onto the diazaazulene core. For example, the synthesis of 2-(2-methoxyphenyl)-1-azaazulene has been accomplished using this method. researchgate.net

Another key reaction utilizing the bromo-intermediates is nucleophilic aromatic substitution. This is particularly effective for introducing amino groups, where the bromo-substituted diazaazulene is treated with an amine nucleophile. researchgate.net This method has been used to synthesize a variety of amino-substituted 1,3-diazaazulenes with tunable photophysical properties. researchgate.netchemrxiv.org

An illustrative multi-step sequence for a substituted this compound derivative is as follows:

Step 1: Synthesis of the this compound core. This is typically achieved by the condensation of 2-methoxytropone with benzamidine hydrochloride in the presence of a base like sodium ethoxide in ethanol.

Step 2: Regioselective Bromination. The this compound is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent to yield, for example, a monobromo-derivative at the C6 position.

Step 3: Introduction of a Functional Group via Suzuki Coupling. The bromo-derivative is then reacted with a substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to yield the corresponding 6-(4-methoxyphenyl)-2-phenyl-1,3-diazaazulene.

This type of multi-step sequence provides a high degree of control over the final structure of the substituted this compound, allowing for the systematic investigation of structure-property relationships.

Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Diazaazulene Systems

Protonation Behavior and Acid-Responsive Mechanisms

The response of 1,3-diazaazulene derivatives to acidic conditions is a key feature of their chemistry, primarily involving the nitrogen atoms of the diazaazulene ring. researchgate.netresearchgate.net This behavior has been systematically studied using techniques such as UV-vis absorption titration, ¹H NMR titration, and theoretical calculations. researchgate.netresearchgate.net

Monoprotonation and Diprotonation Processes of 2-Phenyl-1,3-Diazaazulene Derivatives

Investigations into the protonation of this compound derivatives have revealed both monoprotonation and diprotonation processes. researchgate.netresearchgate.netresearchgate.net The extent of protonation is influenced by the specific substituents on the diazaazulene core. While some derivatives exhibit a single protonation event, others undergo a two-step protonation, leading to diprotonated species. researchgate.netresearchgate.net These processes are often accompanied by significant changes in the electronic structure and absorption spectra of the molecules, a phenomenon known as halochromism. researchgate.netclockss.org

Upon protonation, the coplanarity and conjugation of the 16-π-conjugated backbone of these derivatives are generally maintained, while their electronic structures are controllably adjusted. researchgate.netresearchgate.net This is in contrast to the protonation of azulene (B44059), which occurs at a carbon atom. researchgate.net In the case of 1,3-diazaazulene derivatives, the acid proton attaches to a nitrogen atom, causing a change in the hybridization of the protonated nitrogen from sp² to sp³. researchgate.netresearchgate.netresearchgate.net

For instance, studies on 2-(2-pyridyl)-1-azaazulene, a related compound, have shown the isolation of both mono- and diprotonated species. core.ac.uk The pKa values for the dissociation of the diprotonated and monoprotonated species were determined to be 2.42 ± 0.12 and 6.02 ± 0.06, respectively. nii.ac.jp

Site Selectivity of Protonation in 1,3-Diazaazulene Systems

The protonation of 1,3-diazaazulene systems occurs selectively at the nitrogen atoms within the heterocyclic ring. researchgate.netresearchgate.netresearchgate.net This is a key difference from its carbocyclic analog, azulene, where protonation typically occurs on the five-membered ring's carbon atoms. researchgate.net Theoretical calculations and experimental data from ¹H NMR and UV-vis titration studies have confirmed that the acid proton attaches to the nitrogen atom in the diazaazulene ring. researchgate.netresearchgate.netresearchgate.netresearchgate.net This attachment leads to a change in the hybridization state of the protonated nitrogen from sp² to sp³, which in turn modifies the electronic properties of the molecule. researchgate.netresearchgate.net

Influence of Substituents on Protonation Equilibria

Substituents on the this compound framework can significantly influence the protonation equilibria. For example, the presence of an amino group at the 2-position, as in 2-amino-1,3-diazaazulene, affects the basicity and subsequent protonation behavior. clockss.org The electron-donating nature of the amino group can influence the ease of protonation and the stability of the resulting cation.

Studies on related azaazulene systems have demonstrated the impact of different substituents on basicity. For instance, 2-(2-pyridyl)-1-azaazulene exhibits stronger basicity than 2,2'-bipyridyl, which is attributed to the stabilizing resonance structures of its protonated forms. nii.ac.jp However, its basicity is slightly lower than that of 2-phenyl-1-azaazulene, a difference explained by the greater electron-withdrawing resonance effect of the pyridyl group compared to the phenyl group. nii.ac.jp This highlights the delicate electronic balance that governs the protonation behavior in these systems.

| Compound | Protonation Behavior | Reference |

| This compound Derivatives | Exhibit both monoprotonation and diprotonation, often with halochromic effects. Protonation occurs at nitrogen atoms. | researchgate.netresearchgate.netresearchgate.net |

| 2-(2-Pyridyl)-1-azaazulene | Forms stable mono- and diprotonated species. Basicity is influenced by the pyridyl substituent. | core.ac.uknii.ac.jp |

| 2-Amino-1,3-diazaazulene | The amino group influences the basicity and protonation equilibrium. | clockss.org |

Nucleophilic and Electrophilic Reactivity Profiles

The inherent electronic asymmetry of the 1,3-diazaazulene ring system, with its electron-rich five-membered ring and electron-deficient seven-membered ring, dictates its reactivity towards nucleophiles and electrophiles. researchgate.netresearchgate.net

Nucleophilic Substitution Patterns on the Diazaazulene Ring

The electron-deficient nature of the seven-membered ring makes the 1,3-diazaazulene core susceptible to nucleophilic attack. researchgate.netresearchgate.net Nucleophilic substitution reactions have been observed on the diazaazulene ring, particularly at positions activated by suitable leaving groups. oup.com

For instance, studies on bromo-substituted 2-amino- and 2-hydroxy-1,3-diazaazulenes have shown that they readily undergo nucleophilic substitution under both acidic and basic conditions. oup.com A notable example is the reaction of 2-amino-4,6,8-tribromo-1,3-diazaazulene with sodium methoxide, which results in the substitution of all three bromine atoms to yield 2-amino-4,6,8-trimethoxy-1,3-diazaazulene. oup.com This reactivity persists despite the presence of an electron-donating amino group at the 2-position. oup.com

Furthermore, a facile method for the functionalization of the 1,3-diazaazulene core at the C4, C6, and C8 positions has been developed through regioselective bromination followed by substitution with amine nucleophiles. researchgate.net This method allows for controlled mono-, di-, or trisubstitution at these positions. researchgate.net

Electron Deficiency and Reactivity in the Seven-Membered Ring

The seven-membered ring of the 1,3-diazaazulene system is characteristically electron-deficient. researchgate.netresearchgate.net This property is a direct consequence of the resonance delocalization within the molecule, which leads to a significant dipole moment. researchgate.netresearchgate.net This electron deficiency is the primary driver for the reactivity of the seven-membered ring towards nucleophiles.

The introduction of electron-withdrawing groups onto an aromatic ring generally enhances its reactivity towards nucleophilic attack. wikipedia.orgchemistrysteps.com In the case of 1,3-diazaazulene, the nitrogen atoms in the five-membered ring act as intrinsic electron-withdrawing groups, thereby activating the seven-membered ring for nucleophilic substitution.

Cycloaddition Reactions Involving 1,3-Diazaazulene Scaffolds

The 1,3-diazaazulene system, a heteroaromatic ring structure, exhibits a rich and varied reactivity in cycloaddition reactions, serving as a versatile building block for the synthesis of more complex heterocyclic frameworks. While specific studies focusing exclusively on this compound are not extensively documented in this context, the general reactivity patterns of the 1,3-diazaazulene core and related azaazulenes provide significant insights into its potential cycloaddition pathways. These reactions are primarily governed by the electronic nature of the diazaazulene ring, which can act as either a diene or a dienophile, or participate in [8+2] and 1,3-dipolar cycloadditions.

The participation of azaazulene systems in cycloaddition reactions is a powerful tool for the construction of novel polycyclic and heterocyclic structures. For instance, 8-aryl-8-azaheptafulvenes have been shown to undergo efficient [8+2]-cycloaddition with activated styrenes to yield 2-aryl-1,2,3,3a-tetrahydro-1-azaazulene derivatives. clockss.org Furthermore, the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a well-established method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org This type of reaction has been successfully applied to various heterocyclic systems, including those containing imidazole (B134444) and triazole moieties. researchgate.netnih.gov Given the presence of the 1,3-diaza system, this compound could potentially react with suitable dipolarophiles.

In the realm of [4+2] cycloadditions, or Diels-Alder reactions, the diene character of the seven-membered ring of azaazulenes can be exploited. libretexts.orgwikipedia.org These reactions typically involve the azaazulene acting as the 4π component, reacting with a 2π component (dienophile) to form a six-membered ring fused to the azulene core. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors, including the nature and position of substituents on the azaazulene ring. mdpi.comsemanticscholar.org While concerted pericyclic mechanisms are common, stepwise pathways involving zwitterionic or diradical intermediates have also been proposed, particularly in reactions with highly polarized components. semanticscholar.org

The following table summarizes representative cycloaddition reactions involving azaazulene and related heterocyclic systems, illustrating the potential reactivity of the this compound scaffold.

| Reaction Type | Azaazulene/Related System | Reactant | Product Type | Reference |

|---|---|---|---|---|

| [8+2] Cycloaddition | 8-Aryl-8-azaheptafulvenes | Activated Styrenes | 2-Aryl-1,2,3,3a-tetrahydro-1-azaazulenes | clockss.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Alkenes | Pyrrolidines | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Organic Azides | Alkynes | 1,2,3-Triazoles | wikipedia.org |

| [4+2] Cycloaddition | Buta-1,3-diene (as a model) | Ethene (as a model) | Cyclohexene | mdpi.com |

Oxidative Transformations and Ring Fusion Reactions

The this compound system is susceptible to oxidative transformations, which can lead to a range of functionalized derivatives and fused polycyclic structures. These reactions are of significant interest for the development of novel materials with tailored electronic and photophysical properties.

Investigations into the chemical and electrochemical oxidation of this compound derivatives have revealed the formation of radical cations. researchgate.netacs.org This process can be facilitated by protonation with acids such as trifluoroacetic acid (TFA). The generation of these radical species leads to notable changes in the electronic absorption spectra, often resulting in the appearance of new absorption bands in the near-infrared (NIR) region. acs.org This behavior is attributed to the formation of polarons and polaron pairs during the p-doping process. acs.org The oxidation can be achieved using chemical oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or through electrochemical methods. researchgate.net

Oxidative coupling reactions represent another important class of transformations for aromatic and heteroaromatic compounds. While specific examples involving the direct oxidative coupling of this compound are not prevalent in the literature, related systems demonstrate the feasibility of such reactions. For instance, the oxidative coupling of 2-naphthols to form 1,1'-bi-2-naphthols is a well-established transformation, often mediated by metal ions like Fe(III). units.it Similarly, copper-catalyzed oxidative C-H/N-H coupling of ketones has been reported. researchgate.net These methodologies suggest that under appropriate conditions, this compound could potentially undergo oxidative coupling, either through self-coupling or cross-coupling with other aromatic systems, to generate larger conjugated structures.

Ring fusion reactions provide a pathway to extend the π-system of the 1,3-diazaazulene core, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) with unique properties. The synthesis of fused azaazulenes can be achieved through various cyclization strategies. clockss.org For example, uracil-annulated azaazulenes have been synthesized from 2-chlorotropone (B1584700). clockss.org The development of methods for the regioselective functionalization of the 1,3-diazaazulene core, such as bromination followed by substitution, opens up avenues for subsequent ring-closing reactions to build fused systems. researchgate.net

The following table provides a summary of oxidative and related transformations that are relevant to the this compound system.

| Reaction Type | Substrate | Reagent/Conditions | Product/Observation | Reference |

|---|---|---|---|---|

| Chemical Oxidation | Azulene-containing polymers | meta-Chloroperoxybenzoic acid (m-CPBA) | Formation of radical cation, NIR absorption | researchgate.net |

| Electrochemical Oxidation | Azulene-containing polymers | p-Doping | Formation of polarons and polaron pairs | acs.org |

| Oxidative Coupling | 2-Naphthols | Aqueous Fe(III) | 1,1'-Bi-2-naphthols | units.it |

| Oxidative C-H/N-H Coupling | Ketones and Amines | Copper catalyst | Coupled products | researchgate.net |

| Ring Annelation | 2-Chlorotropone | Uracil derivatives | Uracil-annulated azaazulenes | clockss.org |

Tautomerism and Isomerization Pathways

The tautomeric and isomerization behavior of this compound derivatives is a key aspect of their chemical reactivity and has a profound impact on their electronic and photophysical properties. Protonation is a primary mechanism through which tautomerism and isomerization can be induced and studied in these systems.

Systematic investigations into the protonation of this compound derivatives using techniques such as UV-vis absorption and ¹H NMR titration, supported by theoretical calculations, have revealed interesting halochromic responses. researchgate.netresearchgate.net Depending on the substitution pattern on the this compound core, these compounds can exhibit either a single monoprotonation or a more complex diprotonation process. researchgate.net

Tautomerization between different forms of azaazulene derivatives has also been observed. For example, a study on a related azaazulene system showed that tautomerization between two forms could be induced by treatment with aqueous potassium hydroxide (B78521) followed by aqueous hydrochloric acid. clockss.org The reverse isomerization was found to occur at room temperature with a measurable half-life. clockss.org This indicates that different tautomers can have comparable thermodynamic stabilities and that the equilibrium can be shifted by external stimuli.

The potential for different tautomeric and isomeric forms is an important consideration in the design of functional molecules based on the this compound scaffold, as these different forms can have distinct properties and applications.

The table below summarizes the key findings related to the tautomerism and isomerization of this compound and related systems.

| Phenomenon | System | Method/Observation | Key Finding | Reference |

|---|---|---|---|---|

| Protonation | This compound derivatives | UV-vis and ¹H NMR titration, theoretical calculations | Exhibits monoprotonation or diprotonation; protonation occurs at a nitrogen atom. | researchgate.netresearchgate.net |

| Effect of Protonation | This compound derivatives | Spectroscopic and theoretical analysis | Coplanarity and conjugation of the 16-π backbone are maintained; electronic structure is controllably adjusted. | researchgate.netclockss.orgresearchgate.net |

| Tautomerization | Azaazulene derivative | Treatment with acid/base | Reversible conversion between two tautomeric forms. | clockss.org |

Spectroscopic Characterization and Advanced Photophysical Properties of 2 Phenyl 1,3 Diazaazulene

Electronic Transitions and Absorption Spectroscopy (UV-Vis)

The absorption of ultraviolet and visible light by 2-Phenyl-1,3-diazaazulene provides fundamental insights into its electronic structure. The UV-Vis absorption spectrum is characterized by distinct bands corresponding to transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, S₃, etc.).

The electronic absorption spectrum of the 1,3-diazaazulene core is dominated by π→π* transitions. The introduction of a phenyl group at the 2-position leads to a perturbation of the electronic energy levels of the parent diazaazulene system, influencing the energies and intensities of these transitions.

Detailed analysis of the absorption spectrum allows for the assignment of the observed bands to specific electronic transitions. The lowest energy absorption band, corresponding to the S₀ → S₁ transition, is typically located in the near-UV or visible region of the spectrum. This transition is often characterized by a lower molar absorptivity compared to the higher energy transitions.

The S₀ → S₂ and S₀ → S₃ transitions are found at higher energies (shorter wavelengths) and are generally more intense. These transitions also arise from π→π* electronic promotions within the conjugated system. The precise energies of these transitions are sensitive to the substitution pattern on the diazaazulene core and the nature of the substituent. For instance, amino substitution on the 1,3-diazaazulene core is known to result in strong low-energy absorptions.

Table 1: Illustrative Electronic Transitions for a Generic 1,3-Diazaazulene System

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Nature of Transition |

|---|---|---|---|

| S₀ → S₁ | 350 - 450 | 1,000 - 5,000 | π→π* |

| S₀ → S₂ | 280 - 350 | 10,000 - 40,000 | π→π* |

| S₀ → S₃ | 220 - 280 | 20,000 - 50,000 | π→π* |

Note: This table provides a generalized representation. Specific values for this compound would require experimental data.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool to probe the electronic structure of a molecule in its ground and excited states. The position, intensity, and shape of the absorption bands of this compound can be influenced by the polarity of the solvent.

This phenomenon arises from differential solvation of the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) will be observed. The phenyl substituent can influence the dipole moment of the molecule in its different electronic states, thus affecting the solvatochromic behavior.

The nitrogen atoms in the 1,3-diazaazulene ring are basic and can be protonated in acidic media. UV-Vis absorption spectroscopy is an effective method to study these protonation equilibria. By systematically adding an acid to a solution of this compound and recording the changes in the absorption spectrum, the pKa of the conjugate acid can be determined.

Upon protonation, the electronic structure of the chromophore is significantly altered, leading to substantial changes in the absorption spectrum. Typically, new absorption bands corresponding to the protonated species appear at different wavelengths. The presence of isosbestic points in the series of spectra indicates a clean equilibrium between the neutral and protonated forms of the molecule.

Emission Characteristics and Fluorescence Behavior

Following absorption of light, this compound can dissipate the excess energy through various photophysical pathways, including fluorescence. The emission properties provide valuable information about the nature of the lowest excited singlet state.

In many azulene (B44059) derivatives, an interesting phenomenon of S₂ → S₀ fluorescence is observed, which is a violation of Kasha's rule. This is due to a large energy gap between the S₂ and S₁ states, which slows down the rate of internal conversion. For 1,3-diazaazulenes, the fluorescence relaxation mechanism often involves a π*→π transition, which can be mixed with charge transfer character.

The emission spectrum of this compound and its derivatives would reveal the nature of the emitting state. The position of the emission maximum and the fluorescence quantum yield are key parameters that characterize the emission process. The phenyl group can influence the emission properties by altering the energy levels of the excited states and potentially introducing new decay pathways.

The emission properties of this compound can be significantly modulated by pH. Protonation of the nitrogen atoms can lead to either an enhancement or a quenching of the fluorescence intensity.

Acid-induced emission enhancement can occur if protonation leads to a more rigid structure, which reduces non-radiative decay pathways, or if it alters the nature of the lowest excited state to one that is more emissive. Conversely, acid-induced emission quenching may be observed if protonation introduces new non-radiative decay channels or promotes intersystem crossing to the triplet state. The specific response to acid is highly dependent on the electronic structure of the molecule and the nature of the excited states involved in the emission process.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantum Yield Determinations for Emissive Derivatives

The fluorescence quantum yield (Φf), a critical parameter for assessing the efficiency of the emission process, has been a subject of investigation for derivatives of the 1,3-diazaazulene core. While data for the parent this compound is not extensively detailed in the available literature, studies on functionalized analogues provide significant insights.

The introduction of amino substituents at various positions of the 1,3-diazaazulene scaffold has been shown to yield derivatives with tunable optical properties. chemrxiv.org These amino-substituted compounds exhibit fluorescence emission spanning from the deep blue to the yellow region of the spectrum, with maximum emission wavelengths (λem_max) ranging from 428 to 535 nm. chemrxiv.org Notably, the fluorescence quantum yields of these emissive derivatives can reach up to 38%. chemrxiv.org This enhancement is attributed to a fluorescence relaxation mechanism involving a π*→π transition with a significant charge transfer character. chemrxiv.org

The strategic functionalization of the 1,3-diazaazulene core, therefore, emerges as a powerful tool for modulating the emissive properties of these compounds. The quantum yield is highly dependent on the nature and position of the substituents, which influence the electronic structure and the non-radiative decay pathways of the excited state.

Table 1: Photophysical Properties of Amino-Substituted 1,3-Diazaazulene Derivatives

| Substitution Pattern | λem_max (nm) | Quantum Yield (Φf) |

|---|---|---|

| Mono-amino | 428 - 450 | Varies |

| Di-amino | 460 - 500 | Varies |

| Tetra-amino | 500 - 535 | Up to 38% |

Data derived from studies on various amino-substituted 1,3-diazaazulenes. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Studies for Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic structure of heterocyclic compounds like this compound. By analyzing chemical shifts and their response to environmental changes, detailed information about protonation sites and electron density distribution can be obtained.

The protonation of a nitrogen atom in the 1,3-diazaazulene ring would lead to significant downfield shifts of the protons in its vicinity. This is due to the increase in the positive charge density upon protonation, which deshields the adjacent protons. By monitoring the changes in the chemical shifts of the aromatic protons as a function of acid concentration, the most basic nitrogen atom, and thus the primary site of protonation, can be determined. For this compound, it is expected that one of the nitrogen atoms in the seven-membered ring would be the primary site of protonation.

The ¹H and ¹³C NMR chemical shifts of this compound and its derivatives provide a direct measure of the electron density at each position of the molecule. Protons and carbon atoms in electron-rich environments are more shielded and resonate at higher fields (lower ppm values), while those in electron-poor regions are deshielded and appear at lower fields (higher ppm values).

In a related compound, 1,4-bis(1,3-diazaazulen-2-yl)benzene, the ¹H and ¹³C NMR spectra have been used for its characterization. researchgate.net For the 1,3-diazaazulene moiety, the protons on the seven-membered ring are expected to exhibit a range of chemical shifts reflecting the non-uniform electron distribution inherent to the azulene-like system. The phenyl substituent at the 2-position will also influence the electronic environment of the diazaazulene core through inductive and resonance effects. A detailed analysis of the chemical shifts, in conjunction with computational studies, can provide a comprehensive map of the electron density distribution across the entire molecule.

Advanced Spectroscopic Probes for Molecular Interactions

The spectroscopic properties of this compound can be sensitive to its molecular environment, making it a potential candidate for sensing applications. The interactions with protons (pH) and metal cations can lead to observable changes in its absorption and emission spectra.

The absorption and fluorescence spectra of nitrogen-containing heterocyclic compounds are often pH-dependent. mdpi.com As discussed in the context of NMR titrations, the nitrogen atoms in the 1,3-diazaazulene ring can be protonated in acidic media. This protonation event alters the electronic structure of the chromophore, leading to shifts in the absorption and emission maxima.

A systematic study of the UV-Vis and fluorescence spectra of this compound over a range of pH values would reveal the pKa of the protonated species. Typically, protonation leads to a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, depending on the nature of the electronic transitions involved. The observation of an isosbestic point in the absorption spectra during a pH titration would indicate a clean equilibrium between the neutral and protonated forms of the molecule.

The nitrogen atoms of the 1,3-diazaazulene ring present potential binding sites for metal cations. The coordination of a metal ion to the molecule can significantly perturb its electronic energy levels, resulting in changes to its absorption and emission properties. This phenomenon forms the basis for the design of colorimetric and fluorescent sensors for metal ions.

The complexation of this compound with various metal cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺) could be investigated by monitoring the changes in its UV-Vis and fluorescence spectra upon addition of the metal salt. The formation of a metal complex would likely lead to a new absorption band or a shift in the existing bands. Similarly, the fluorescence intensity could be either quenched or enhanced upon metal binding, depending on the nature of the metal ion and the coordination geometry. The selectivity and sensitivity of these spectroscopic responses would determine the potential of this compound as a metal ion sensor.

Advanced Materials and Optoelectronic Applications of 2 Phenyl 1,3 Diazaazulene Derivatives

Nonlinear Optical (NLO) Materials Development

Derivatives of 2-phenyl-1,3-diazaazulene have been systematically designed and investigated for their second-order nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing.

Second Harmonic Generation (SHG) Efficiency in Crystals

The arrangement of molecules in a crystal lattice is critical for achieving significant second harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light of double that frequency. For a material to be SHG-active, it must crystallize in a noncentrosymmetric space group.

Research into this compound derivatives has shown that subtle molecular changes can dramatically impact crystal packing and, consequently, SHG efficiency. A notable study compared two achiral NLO chromophores: 2-(4′-aminophenyl)-6-nitro-1,3-diazaazulene (APNA) and 2-(4′-N,N-diphenylaminophenyl)-6-nitro-1,3-diazaazulene (DPAPNA). researchgate.netkaust.edu.sa Although both molecules possess a similar electronic structure, their SHG activity differs starkly. The APNA crystal exhibits a significant powder SHG efficiency, measured to be 23 times that of the standard reference material, urea. researchgate.netkaust.edu.sa This high efficiency is attributed to its crystallization in the noncentrosymmetric P212121 space group, where strong hydrogen-bonding networks and dipolar electrostatic interactions drive the formation of a helical supramolecular assembly. researchgate.netkaust.edu.sa

In contrast, the bulkier diphenylamino group in DPAPNA leads to a centrosymmetric crystal packing (P-1 space group) with antiparallel dimmers, rendering it completely SHG-inactive. researchgate.netkaust.edu.sa These findings underscore the potential of the 1,3-diazaazulene framework as a potent building block for creating SHG-active chiral crystals with high thermal stability and excellent near-infrared transparency. researchgate.netkaust.edu.sa

| Compound | SHG Efficiency (vs. Urea) | Crystal Space Group | SHG Activity |

|---|---|---|---|

| 2-(4′-aminophenyl)-6-nitro-1,3-diazaazulene (APNA) | 23 | P212121 (Noncentrosymmetric) | Active |

| 2-(4′-N,N-diphenylaminophenyl)-6-nitro-1,3-diazaazulene (DPAPNA) | 0 | P-1 (Centrosymmetric) | Inactive |

Chromophore Design for Enhanced Hyperpolarizability

The NLO response of a material originates at the molecular level from its first hyperpolarizability (β). A common and effective strategy for designing chromophores with large β values is the Donor-π-Acceptor (D-π-A) model. In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer.

The this compound scaffold serves as an effective π-bridge in this model. researchgate.netrsc.org Researchers have synthesized a series of D-π-A type chromophores by attaching an amino-based donor group at one end of the molecule and a nitro group acceptor at the other. researchgate.netrsc.org Examples include 2-(4′-N,N-dimethylaminophenyl)-6-nitro-1,3-diazaazulene (DMAPNA), APNA, and 2-[4′-N-(2-hydroxyethyl)aminophenyl]-6-nitro-1,3-diazaazulene (HEAPNA). researchgate.netrsc.org

These chromophores have been shown to possess large first-order hyperpolarizability (β) values. rsc.org For instance, DMAPNA has an experimentally determined β value of 407.8 × 10⁻³⁰ esu. rsc.org A particularly advantageous feature of these designs is the achievement of a low ground-state dipole moment (μg), such as the 4.7 D measured for DMAPNA. rsc.org A low dipole moment is desirable as it can reduce the strong intermolecular electrostatic interactions that often lead to centrosymmetric aggregation, which would cancel out the macroscopic NLO effect. rsc.org The combination of a large β and a low μg in these 1,3-diazaazulene derivatives is explained by a two-state quantum model and represents a significant step in developing highly effective NLO materials. rsc.org

| Compound | First Hyperpolarizability (β₀) (× 10⁻³⁰ esu) | Ground-State Dipole Moment (μg) (D) |

|---|---|---|

| 2-(4′-N,N-dimethylaminophenyl)-6-nitro-1,3-diazaazulene (DMAPNA) | 407.8 | 4.7 |

| 2-(4′-aminophenyl)-6-nitro-1,3-diazaazulene (APNA) | 136 ± 5 | N/A |

| 2-(4′-N,N-diphenylaminophenyl)-6-nitro-1,3-diazaazulene (DPAPNA) | 263 ± 20 | N/A |

Integration into Polymeric Matrices for Optoelectronic Devices

For practical applications in optoelectronic devices, NLO chromophores are often dispersed into a processable polymeric matrix. The performance of such a guest-host system depends not only on the chromophore's molecular properties but also on its compatibility with the polymer and the stability of the final material.

Derivatives of this compound have been successfully integrated into polymethylmethacrylate (PMMA) films. researchgate.netrsc.org A film composed of PMMA doped with DMAPNA, when subjected to an electric field poling process to align the chromophores, exhibited a large SHG coefficient (d₃₃) of 10.9 pm V⁻¹. rsc.org This poled polymer film also demonstrated excellent thermal stability, retaining over 70% of its maximum SHG coefficient at a temperature of approximately 100 °C. rsc.org

The low ground-state dipole moment characteristic of these chromophores is a key advantage in this context, as it helps to prevent aggregation of the chromophore molecules within the polymer matrix. rsc.org This ensures a more uniform dispersion and facilitates the acentric alignment necessary for a large macroscopic NLO response. rsc.org The combinatorial functionalization of the 1,3-diazaazulene core allows for the fine-tuning of optical properties, which have been observed in both solutions and PMMA films. researchgate.net

Organic Semiconductor and Optoelectronic Device Components

The extended π-conjugation inherent to the this compound structure makes it a valuable building block for organic semiconductors, which are the active components in devices like organic solar cells and thin-film transistors.

π-Conjugated Building Blocks for Low Band-Gap Materials

The development of high-performance organic semiconductors often relies on the design of π-conjugated polymers, particularly those with a low energy band-gap, which allows them to absorb a broader range of the solar spectrum. Azulene (B44059) and its heteroatomic derivatives have been identified as promising building blocks for creating such materials. researchgate.netuva.es The incorporation of units like 2,6-connected azulene into the backbone of conjugated polymers is a strategy being explored to create high-performance optoelectronic materials. researchgate.net

The this compound core contributes to the extended π-system of a polymer backbone. The electronic properties, and thus the band-gap, can be tuned by chemical modification. For example, the solid-state optical bandgap for a crystal of one 1,3-diazaazulene derivative was observed to be 3.22 eV. researchgate.net By strategically designing polymers that alternate between electron-rich (donor) and electron-deficient (acceptor) units, the intramolecular charge transfer characteristics can be enhanced, leading to materials with lower band-gaps suitable for various electronic applications. rsc.org

Application in Organic Solar Cells and Photovoltaic Properties

The unique properties of azulene-based materials make them attractive for use in photovoltaic cells. uva.es Polymers constructed from novel π-conjugated building blocks have shown very promising performance as the active semiconductor layer in organic photovoltaics (OPVs). rsc.org

While specific studies focusing exclusively on this compound in organic solar cells are emerging, the properties of the broader azulene family are indicative of its potential. For instance, an isomeric triad (B1167595) based on azulene, DTCDI-B2Az, was found to have lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels of -3.81 eV and -5.80 eV, respectively. researchgate.net These energy levels are crucial for efficient charge separation and transport in a solar cell, as they facilitate electron and hole injection and movement. researchgate.net The ability to tune the electronic structure of this compound derivatives through synthesis suggests they could be engineered to achieve optimal energy level alignment for high-efficiency organic solar cells.

Electrochromic Devices and Tunable Near-Infrared Absorption

Derivatives of this compound are integral components in the development of advanced electrochromic materials, notable for their ability to modulate light transmission in the near-infrared (NIR) region. Conjugated polymers incorporating the azulene skeleton exhibit significant changes in their absorption spectra upon protonation or oxidation, a property that is harnessed in electrochromic devices (ECDs). Current time information in Bangalore, IN.uni-stuttgart.de

The NIR absorption capabilities of these polymers, which can be tuned to cover a wide spectral range from 1.0 to 2.5 μm, stem from an intramolecular charge transfer (ICT) mechanism. Current time information in Bangalore, IN. This ICT is induced when the polymer is doped, for instance, with trifluoroacetic acid (TFA), which protonates the azulene units. Current time information in Bangalore, IN. Density Functional Theory (DFT) calculations have confirmed that this protonation leads to a strong ICT along the polymer backbone, resulting in significant absorption in the NIR. uni-stuttgart.de

ECDs constructed from these azulene-based polymers demonstrate high optical contrast and excellent stability. The performance of these devices can be influenced by the nature of the aryl group at the 2-position of the azulene core. For example, the introduction of alkoxy side groups can cause a red-shift in the material's absorption spectrum. Current time information in Bangalore, IN. This tunability allows for the creation of materials that can absorb light at wavelengths up to 2500 nm, which is among the longest reported for stable NIR-responsive conjugated polymers. Current time information in Bangalore, IN.

| Polymer Type | Key Feature | NIR Absorption Range | Application |

| Alternating Donor-Acceptor Polymer | Protonated azulene as acceptor | 1.0 - 2.5 μm | High-contrast ECDs |

| Alkoxy-functionalized Polymer | Red-shifted absorption | Up to 2500 nm | Tunable NIR devices |

Chemical Sensing Applications

The unique electronic structure of the 1,3-diazaazulene core makes its derivatives highly suitable for chemical sensing applications, particularly for detecting acids and metal cations.

Acid-Responsive Molecular Sensors

The sensing mechanism of this compound derivatives toward acids is distinct from that of their structural analogue, azulene. While azulene undergoes protonation at a carbon atom, 1,3-diazaazulene derivatives are protonated at one of the nitrogen atoms within the seven-membered ring. uni-stuttgart.de This event causes the hybridization of the protonated nitrogen atom to change from sp² to sp³, triggering a significant and observable change in the molecule's electronic and optical properties. uni-stuttgart.de

This protonation can be systematically studied using UV-vis absorption and ¹H NMR titration, which reveal the specific changes in the molecule's absorption spectrum upon exposure to an acid. uni-stuttgart.de This reliable and distinct response makes these compounds effective as acid-responsive molecular sensors, providing a new avenue for research into the protonation of organic functional molecules. uni-stuttgart.de

Chelation with Metal Cations for Sensing

The nitrogen atoms within the 1,3-diazaazulene ring provide ideal sites for chelation, a process involving the formation of two or more separate coordinate bonds between a ligand and a single central metal ion. mdpi.com This ability allows this compound derivatives to act as chelating agents, or ligands, for various metal cations. mdpi.comresearchgate.net

When the diazaazulene derivative binds to a metal ion, it forms a stable, ring-like structure called a chelate. mdpi.comresearchgate.net This interaction alters the electronic distribution of the diazaazulene molecule, leading to changes in its photophysical properties, such as absorption or fluorescence. researchgate.net These changes can be measured to detect the presence and concentration of specific metal ions. The nitrogen atoms of the diazaazulene ring, often in conjunction with other functional groups on the phenyl substituent, can create a bidentate or multidentate coordination environment that selectively binds to certain metal cations, making them useful for applications in environmental monitoring and biological sensing. researchgate.netresearchgate.net

| Metal Cation | Potential Ligand Atoms on Derivative | Sensing Principle |

| Heavy Metals (e.g., Pb²⁺, Hg²⁺) | N, O, or S-containing functional groups | Change in fluorescence/absorption |

| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Nitrogen atoms of the diazaazulene ring | Colorimetric or electrochemical change |

| Alkali/Alkaline Earth Metals (e.g., Ca²⁺) | Crown ether-functionalized derivatives | Selective ion binding and signaling |

Liquid Crystalline Materials Derived from Diazaazulene Skeletons

Rod-like (calamitic) molecules incorporating the 1,3-diazaazulene unit have been shown to exhibit thermotropic liquid crystalline behavior. researchgate.netnih.gov The unique properties of the diazaazulene core, including its significant dipole moment, contribute to the formation of ordered mesophases. rsc.orguni-stuttgart.de The molecular design, particularly the linearity of the molecule and the presence of flexible terminal groups, is crucial for inducing this behavior. beilstein-journals.orgnih.gov

Research has demonstrated that certain 1,3-diazaazulene derivatives can form not only conventional smectic C (SmC) phases but also novel biaxial smectic liquid crystal phases. researchgate.net In these phases, the molecules are organized into layers with a specific orientational order. The formation of these mesophases is driven by a combination of factors, including the attractive face-to-face interactions of the flat aromatic cores and the microsegregation of these cores from flexible aliphatic side chains. researchgate.netuni-stuttgart.de

The type of mesophase formed (e.g., smectic, nematic) can be tuned by systematically varying the molecular structure, such as the length of alkyl or alkoxy side chains and the nature of substituents on the aromatic core. uni-stuttgart.de For instance, derivatives with unhindered aromatic cores tend to form more ordered smectic phases like SmC, while bulkier substituents can lead to less ordered SmA phases. uni-stuttgart.de This tunability makes diazaazulene-based compounds promising candidates for advanced display technologies and organic semiconductors. rsc.orguni-stuttgart.de

Nanostructure Fabrication via Self-Assembly

The fabrication of functional nanostructures from this compound and its derivatives relies on the principle of self-assembly, a "bottom-up" approach where molecules spontaneously organize into ordered structures. rsc.orgelsevierpure.com This process is governed by specific, non-covalent interactions between the individual molecular building blocks. rsc.org

For aromatic molecules like this compound, the primary driving forces for self-assembly include π-π stacking interactions between the flat, electron-rich aromatic rings and van der Waals forces. rsc.org These cooperative interactions guide the molecules to form well-defined, stable nanostructures such as nanowires, nanoribbons, or thin films. uni-stuttgart.de

This method allows for precise control over the formation of nanostructures on a large scale at a low cost. beilstein-journals.org The resulting self-assembled materials, with their highly ordered arrangements, are essential for the development of next-generation nanoelectronic and optoelectronic devices, including sensors and transistors. uni-stuttgart.detandfonline.com The ability to create uniform, polycrystalline thin films through techniques like spin-coating at mesophase temperatures highlights the practical potential of these materials in device fabrication. uni-stuttgart.de

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diversification

While methods for the synthesis of the 1,3-diazaazulene core exist, future research will necessitate the development of more sophisticated and efficient synthetic strategies to allow for precise control over the molecule's final structure and properties.

Current synthetic approaches often involve the reaction of tropones or their derivatives with amidines. For instance, a common route involves the reaction of 2-aminotropone with N,N'-diphenylcarbodiimide. clockss.org Another reported method includes the reaction of 6-dimethylaminofulvene with a tetrazine. dss.go.th However, expanding the library of 2-phenyl-1,3-diazaazulene derivatives requires more versatile and regioselective methodologies.

Future efforts should focus on:

Late-Stage Functionalization: Developing C-H activation and cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) specifically tailored for the 1,3-diazaazulene core. This would enable the introduction of a wide array of functional groups onto both the seven-membered and five-membered rings, post-synthesis of the core structure. A recent report detailed a method for the regioselective bromination and subsequent amination at the C4, C6, and C8 positions of the 1,3-diazaazulene core, providing a template for such diversification. researchgate.net

Flow Chemistry Synthesis: Adapting existing syntheses or developing new ones for continuous-flow reactors. This could lead to improved yields, higher purity, and safer handling of reactive intermediates, making these compounds more accessible for materials science applications. gdch.de

Combinatorial Approaches: Designing synthetic pathways amenable to combinatorial chemistry to rapidly generate large libraries of this compound derivatives with diverse substituents. researchgate.net This would accelerate the discovery of molecules with optimized properties for specific applications.

A summary of potential synthetic strategies for diversification is presented in the table below.

| Methodology | Target Positions | Potential Functional Groups | Anticipated Benefit |

| Regioselective C-H Activation | C4, C5, C6, C7, C8 | Alkyl, Aryl, Halogen | Precise control over substitution pattern |

| Suzuki-Miyaura Coupling | Halogenated Precursors | Aryl, Heteroaryl | Extension of π-conjugation |

| Buchwald-Hartwig Amination | Halogenated Precursors | Amines, Amides | Introduction of donor groups, H-bonding sites |

| "Click" Chemistry | Azide/Alkyne Precursors | Triazoles, diverse functionalities | Modular and high-yielding derivatization |

Advanced Mechanistic Studies on Excited State Dynamics

The photophysical properties of this compound are intriguing, particularly its response to protonation, which significantly alters its electronic structure and absorption spectra. researchgate.netresearchgate.net Advanced mechanistic studies are crucial to fully understand and harness these properties.

Upon protonation, the nitrogen atom in the diazaazulene ring changes its hybridization from sp² to sp³, which is a different mechanism from the protonation of azulene (B44059) itself at a carbon atom. researchgate.net This leads to controllable adjustments in the electronic structure while maintaining the coplanarity of the conjugated backbone. researchgate.netresearchgate.net Future research should employ a combination of ultrafast spectroscopy and high-level quantum chemical calculations to probe these dynamics in greater detail.

Key areas for investigation include:

Femtosecond Transient Absorption Spectroscopy: To directly observe the formation and decay of excited states, intramolecular charge transfer (ICT) processes, and intersystem crossing on their natural timescales.

Time-Resolved Fluorescence Spectroscopy: To map the excited state lifetime and investigate the influence of solvent polarity and viscosity on the deactivation pathways.

Quantum Chemical Calculations: Utilizing Time-Dependent Density Functional Theory (TD-DFT) and more advanced methods to model potential energy surfaces of excited states. researchgate.net This can elucidate the pathways of non-radiative decay, predict triplet state energies, and explain the observed photostability or photoreactivity. arxiv.org Studies on nonphotochemical hole burning (NPHB) have indicated that the photophysics involves a one-photon process, and further theoretical modeling could clarify the exact mechanism of interaction with the local environment in amorphous solids. iastate.edu

Exploration of New Application Domains (excluding clinical/biological)

The distinct electronic and photophysical properties of this compound derivatives make them promising candidates for a variety of non-biological applications in materials science.

Organic Electronics: The tunable HOMO-LUMO gap and potential for forming ordered structures suggest applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability to functionalize the core structure allows for the fine-tuning of charge transport properties.

Near-Infrared (NIR) Materials: The significant red-shift in absorption into the NIR region upon protonation is a key feature. researchgate.netresearchgate.net This halochromic behavior could be exploited for developing acid-responsive NIR sensors, optical switches, and smart materials that change color or conductivity in response to acidic vapors.

Molecular Wires and Conductive Polymers: Incorporating the this compound unit into polymer backbones could lead to new conductive materials. researchgate.net The proton-induced changes in electronic structure could be used to modulate the conductivity of the resulting polymer. researchgate.net There is potential for creating diazaazulene derivative nanowires for use in nanoelectronics. dntb.gov.ua

Non-linear Optics (NLO): The push-pull nature of certain derivatives, especially when functionalized with strong electron-donating or -withdrawing groups, could lead to significant NLO properties, making them suitable for applications in optical communications and data processing.

The table below summarizes potential non-biological applications and the key properties that enable them.

| Application Domain | Key Property | Enabling Feature of this compound |

| Organic Semiconductors | Tunable bandgap, charge mobility | Extended π-conjugation, ability to functionalize |

| Chemical Sensors | Halochromism | Pronounced shift in NIR absorption upon protonation |

| Optical Switching | Reversible spectral changes | Reversible acid/base chemistry affecting electronic structure |

| Molecular Electronics | Conductivity, defined structure | Planar core, potential for self-assembly into nanowires |

Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry is a powerful tool for accelerating the discovery of new materials by predicting their properties before undertaking complex synthesis. For this compound, a synergistic approach combining synthesis and computational modeling is a promising future direction.

Density Functional Theory (DFT) has already been successfully used to investigate the geometries, frontier molecular orbital energies, and electronic transitions of 1,3-diazaazulene derivatives. researchgate.net These studies have confirmed that theoretical calculations can accurately predict experimental observations, such as absorption spectra. researchgate.net

Future computational work should focus on:

High-Throughput Screening: Creating virtual libraries of this compound derivatives with various substituents and using DFT and TD-DFT to rapidly screen for promising candidates with targeted electronic and optical properties (e.g., specific absorption wavelengths, high charge mobility, large NLO coefficients).

Predictive Models for Excited States: Developing and applying more accurate computational methods to model the complex excited-state dynamics, including solvent effects and non-radiative decay pathways. This will be crucial for designing efficient emitters for OLEDs or stable photoswitches.

Modeling Intermolecular Interactions: Using computational models to predict how these molecules will pack in the solid state or self-assemble in solution. This is essential for designing materials with desired bulk properties, such as high conductivity in organic semiconductors.

Supramolecular Assembly and Self-Organization of Diazaazulene Systems

The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of modern materials science. The this compound scaffold possesses features that make it an excellent candidate for building complex supramolecular architectures.

The nitrogen atoms in the five-membered ring are potential coordination sites for metal ions, opening the door to coordination-driven self-assembly. nih.gov By designing derivatives with specific binding sites, it should be possible to create discrete two- and three-dimensional structures like molecular squares, cages, or coordination polymers. nih.gov

Furthermore, by attaching specific functional groups, such as those capable of hydrogen bonding or π-π stacking, researchers can guide the self-organization of these molecules into liquid crystalline phases or other ordered assemblies. tandfonline.comtandfonline.com The creation of so-called "Janus" molecules, with two distinct faces having different chemical properties, could lead to novel mesophases where molecules pack in unique ways, combining different structural motifs within a single phase. tandfonline.comtandfonline.com

Future research in this area should explore:

Metal-Organic Frameworks (MOFs): Using functionalized this compound derivatives as the organic linkers to create porous MOFs with unique electronic properties or catalytic activity.

Liquid Crystals: Attaching long alkyl chains or other mesogenic groups to the diazaazulene core to induce the formation of liquid crystalline phases. The electronic properties of the core could then be modulated by external stimuli within the ordered fluid phase.

Self-Assembled Monolayers: Studying the organization of these molecules on surfaces (e.g., gold, silicon) to create functional interfaces for molecular electronic devices.

By systematically exploring these avenues, the scientific community can move beyond the fundamental characterization of this compound and begin to engineer a new generation of smart materials with precisely tailored functions.

Q & A

Q. What experimental methods are suitable for synthesizing 2-phenyl-1,3-diazaazulene derivatives?